molecular formula C23H35N3O7S2 B589510 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil CAS No. 1391053-29-4

4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil

Cat. No. B589510
M. Wt: 529.667
InChI Key: RCIMVZWCHLOZJH-RRCSTGOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil (4,7-SECO-TAMP) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. 4,7-SECO-TAMP is a unique molecule that is composed of a methyl ester group and a seco-tebipenem moiety. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, 4,7-SECO-TAMP has been shown to have potential applications in the field of drug discovery, as it has been found to be a potent inhibitor of various enzymes.

Scientific Research Applications

Chemical Modification and Application Potential

Chemical modification of xylan, a process related to derivatives such as 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil, illustrates a promising path toward new biopolymer ethers and esters. These modifications result in specific properties that vary based on functional groups, substitution degrees, and patterns. The synthesis of novel xylan esters through conversion with acids and activating agents under homogeneous conditions highlights the potential for creating advanced materials with diverse applications. This includes the formation of nanoparticles for drug delivery and antimicrobial agents, showcasing the broad application potential in pharmaceuticals and materials science (Petzold-Welcke et al., 2014).

Biotechnological Routes from Biomass

The biotechnological production of lactic acid from biomass offers a foundation for the synthesis of valuable chemicals such as acrylic acid, 1,2-propanediol, and lactate ester. These derivatives, potentially including 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil, can be generated via chemical and biotechnological routes, highlighting the significance of lactic acid as a sustainable feedstock for green chemistry. This approach not only emphasizes resource conservation and waste minimization but also the economic and environmental benefits of utilizing biomass for chemical production (Gao et al., 2011).

Advances in Analytical and Synthetic Methods

Innovations in analytical and synthetic methodologies for esters emphasize the importance of rapid, accurate, and reliable procedures. These advancements are crucial for the development and characterization of compounds like 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil. The focus on refining methanolysis processes for fats and oils, alongside the synthesis of esters through alkoxycarbonylation of unsaturated substrates, underlines the continuous improvement in the chemical industry's capacity to produce esters efficiently and with high selectivity (Bannon et al., 1982; Sevostyanova & Batashev, 2023).

properties

CAS RN

1391053-29-4

Product Name

4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil

Molecular Formula

C23H35N3O7S2

Molecular Weight

529.667

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-2-[(2S,3R)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylate

InChI

InChI=1S/C23H35N3O7S2/c1-12-16(15(13(2)27)19(28)31-6)25-17(20(29)32-11-33-21(30)23(3,4)5)18(12)35-14-9-26(10-14)22-24-7-8-34-22/h12-16,25,27H,7-11H2,1-6H3/t12-,13-,15-,16-/m1/s1

InChI Key

RCIMVZWCHLOZJH-RRCSTGOVSA-N

SMILES

CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)OC

Origin of Product

United States

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